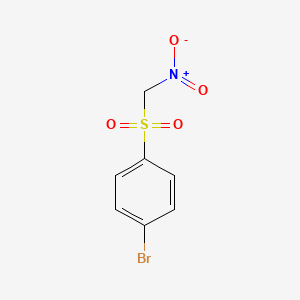
N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a complex chemical compound known for its multifunctional properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide generally involves multiple steps:
Formation of 3-(methylthio)phenyl intermediate: : This step usually involves the methylation of a thiophenol derivative under conditions like methyl iodide (CH3I) in the presence of a base.
Coupling with thiazole derivatives: : The intermediate is then coupled with thiazole derivatives using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Ureido formation: : The final step involves forming the ureido group by reacting the compound with an appropriate isocyanate under mild conditions.
Industrial Production Methods
In an industrial setting, large-scale production often involves:
Continuous flow reactions to maintain consistent conditions.
Catalysts and optimized solvent systems to enhance yield and purity.
Rigorous purification processes like recrystallization or column chromatography.
化学反应分析
Types of Reactions
Oxidation: : N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : This compound can be reduced under conditions such as catalytic hydrogenation, often using palladium on carbon (Pd/C).
Substitution: : It is susceptible to nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Catalysts: : N,N'-dicyclohexylcarbodiimide (DCC), trifluoroacetic acid (TFA).
Major Products
Oxidation: : Formation of sulfoxides or sulfones from the methylthio group.
Reduction: : Formation of amines or hydrolyzed products from the ureido group.
Substitution: : Generation of various substituted derivatives depending on the nature of the nucleophile.
科学研究应用
Chemistry
This compound is a valuable intermediate in organic synthesis, facilitating the formation of complex molecular architectures.
Biology
In biological research, N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is studied for its potential role as an enzyme inhibitor due to its interaction with specific protein sites.
Medicine
Medicinal chemistry leverages this compound for drug development, particularly in designing molecules with potential anti-cancer or anti-inflammatory properties.
Industry
In industry, it is used in the development of novel materials, including advanced polymers and coatings due to its versatile chemical reactivity.
作用机制
The mechanism by which this compound exerts its effects often involves:
Molecular targets: : Specific enzymes or receptors in biological systems.
Pathways: : Inhibition of enzyme activity or modulation of receptor responses, leading to altered cellular processes.
相似化合物的比较
N-(3-(Methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can be compared to other thiazole-based compounds or ureido derivatives. Some similar compounds include:
Thiazole-4-carboxamide derivatives: : Known for their antimicrobial properties.
Phenylurea derivatives: : Utilized in agriculture as herbicides.
The uniqueness of this compound lies in its dual functional groups (thiazole and ureido) which provide diverse reactivity and application potential in various scientific domains.
属性
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-26-16-9-5-8-14(10-16)20-17(24)11-15-12-27-19(22-15)23-18(25)21-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZYFMYQWKXBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B2794369.png)
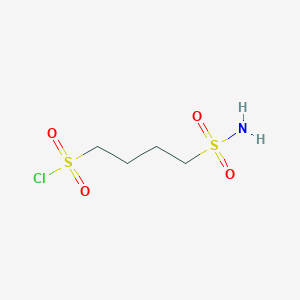
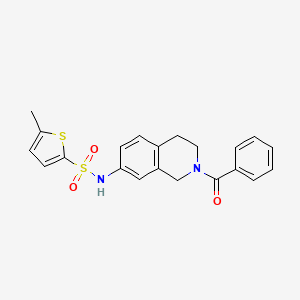
![N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794376.png)
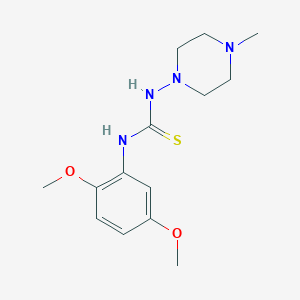
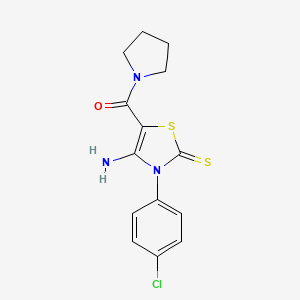
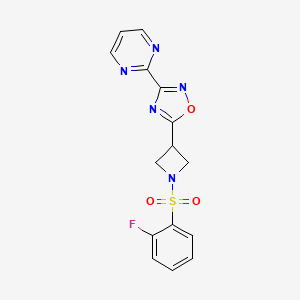
![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2794380.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2794382.png)
![3-methyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2794383.png)
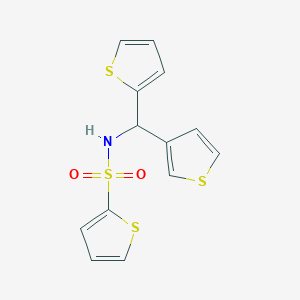
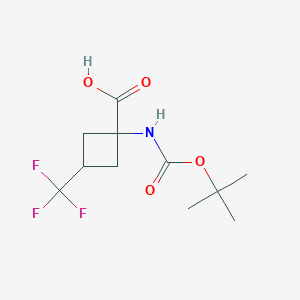
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2794390.png)
